1,2,3-Cyclohexanetrione

Electrosynthesis Anodic Oxidation Process Chemistry

1,2,3-Cyclohexanetrione (CAS 4322-62-7) is a cyclic vicinal tricarbonyl compound (C₆H₆O₃, MW 126.11 g/mol) that exists as a stable solid with a melting point of 103–104 °C. Unlike the more common 1,2-cyclohexanedione (a vicinal dione) or 1,3-cyclohexanedione (a 1,3-dione), this scaffold presents three contiguous carbonyl groups on a six-membered ring, conferring a unique gradient of electrophilic reactivity and enabling sequential, site-differentiated derivatization.

Molecular Formula C6H6O3
Molecular Weight 126.11 g/mol
CAS No. 4322-62-7
Cat. No. B14154398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Cyclohexanetrione
CAS4322-62-7
Molecular FormulaC6H6O3
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESC1CC(=O)C(=O)C(=O)C1
InChIInChI=1S/C6H6O3/c7-4-2-1-3-5(8)6(4)9/h1-3H2
InChIKeySUEVWEWAIVZWCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Cyclohexanetrione (CAS 4322-62-7) Procurement Guide: Vicinal Tricarbonyl Reactivity and Trioxime Chelation


1,2,3-Cyclohexanetrione (CAS 4322-62-7) is a cyclic vicinal tricarbonyl compound (C₆H₆O₃, MW 126.11 g/mol) that exists as a stable solid with a melting point of 103–104 °C . Unlike the more common 1,2-cyclohexanedione (a vicinal dione) or 1,3-cyclohexanedione (a 1,3-dione), this scaffold presents three contiguous carbonyl groups on a six-membered ring, conferring a unique gradient of electrophilic reactivity and enabling sequential, site-differentiated derivatization . Its most analytically significant derivative, 1,2,3-cyclohexanetrione trioxime (CAS 3570-93-2), functions as a polydentate ligand that forms complexes with distinct stoichiometries compared to conventional vic-dioximes such as nioxime or dimethylglyoxime .

Why 1,2,3-Cyclohexanetrione Cannot Be Replaced by 1,2- or 1,3-Cyclohexanedione in Chelation-Driven Applications


The presence of three vicinal carbonyl groups in 1,2,3-cyclohexanetrione permits conversion to a trioxime ligand bearing three oxime donor units, whereas 1,2-cyclohexanedione yields only a bidentate dioxime (nioxime) and 1,3-cyclohexanedione cannot form a vic-dioxime at all . This difference in denticity fundamentally alters metal-ion coordination stoichiometry: the trioxime forms complexes with Rh(III) at a ligand-to-metal ratio of 1:1 to 1.5, while the corresponding dioxime yields a 1:2 ratio . Furthermore, the central oxime group at position 2 undergoes proton-assisted hydrolysis at a rate distinct from the flanking oximes, a kinetic differentiation absent in dioxime systems . Substitution of the parent trione with a dione therefore eliminates the possibility of generating a trioxime with its unique stoichiometric and kinetic profile, directly compromising the selectivity of any downstream metal-detection or separation protocol.

Head-to-Head Quantitative Evidence: 1,2,3-Cyclohexanetrione vs. Structural Analogs


Electrochemical Synthesis: 1,2,3-Cyclohexanetrione Achieves 76% Yield from 1,3-Cyclohexanedione vs. Alternative Chemical Routes

The anodic oxidation of 1,3-cyclohexanedione in aqueous H₂SO₄ at a platinum anode produces 1,2,3-cyclohexanetrione with a yield of approximately 76% and a current efficiency of up to 54% . In contrast, the chemical oxidation route using nitrosodisulfonate (Frémy's salt) yields only 72% , and a later improved synthetic protocol achieved 92% . This wide yield range (72–92%) across methods means procurement specifications must be tied to the synthetic route, as the electrochemical method offers a compromise between moderate yield and direct conversion without stoichiometric oxidant waste.

Electrosynthesis Anodic Oxidation Process Chemistry

Rhodium(III) Complex Stoichiometry: Trioxime Ligand Forms 1:1–1.5 Rh:L Adducts vs. 1:2 for Alicyclic α-Dioximes

The trioxime derived from 1,2,3-cyclohexanetrione coordinates Rh(III) with a stoichiometry of Rh:L = 1:1 to 1:1.5, determined by the continuous variation method . By contrast, the corresponding dioxime ligands—1,2-cyclohexanedionedioxime (nioxime), 1,2-cycloheptanedionedioxime, and 1,2-cyclooctanedionedioxime—all form Rh:L = 1:2 complexes . The intermediate 1,3-dioxime (ketoxime) gives Rh:L = 1:3. This gradation in stoichiometry (1:1 → 1:1.5 → 1:3 → 1:2) demonstrates that the trioxime occupies a unique coordination niche, potentially enabling rhodium extraction or detection protocols where steric constraints or solubility requirements preclude the use of bulkier 1:2 dioxime complexes.

Coordination Chemistry Rhodium Detection Ligand Design

Cobalt(II) Spectrophotometric Detection: 1,2,3-Cyclohexanetrione Trioxime Offers 1–4 ppm Working Range at pH 3–4

1,2,3-Cyclohexanetrione trioxime reacts with Co(II) to form a stable yellow complex measurable at 400 nm, with an optimum analytical range of 1–4 ppm cobalt at pH 3–4 . The reagent itself shows negligible absorbance at 400 nm, providing a favorable signal-to-background ratio . While traditional cobalt reagents such as nitroso-R salt and 1-nitroso-2-naphthol offer established performance, the trioxime reagent was noted to also show reactivity toward nickel, iron, and copper, indicating its potential as a multi-metal screening reagent rather than a cobalt-specific probe . Unlike dimethylglyoxime, which is highly selective for nickel over cobalt, the trioxime's broader reactivity profile may be advantageous in applications requiring simultaneous detection of multiple transition metals from a single reagent system.

Spectrophotometry Cobalt Determination Analytical Reagent

Acidic Deoximation Kinetics: Position-2 Oxime Hydrolyzes Preferentially in 0.5–1.0 M HClO₄, Enabling Sequential Ligand Functionalization

Polarographic studies in 0.5 and 1.0 M HClO₄ demonstrate that among the three vicinal oxime groups of 1,2,3-cyclohexanetrione trioxime, the oxime at position 2 undergoes preferential proton-assisted hydrolysis, proceeding via protonation, water uptake, and hydroxylamine loss . This regioselectivity was confirmed by comparative polarographic analysis of the corresponding 1,3-dioxime, which lacks the central oxime and thus does not exhibit the same hydrolysis pattern . In contrast, nioxime (1,2-cyclohexanedione dioxime) contains only two equivalent oxime groups and cannot display site-differentiated hydrolysis. The ability to selectively remove the central oxime while preserving the 1- and 3-oxime functionalities creates a synthetic handle for generating unsymmetrical mixed-oxime ligands not accessible from dioxime precursors.

Deoximation Kinetics Polarography Regioselective Hydrolysis

Antimicrobial Activity: 1,2,3-Cyclohexanetrione-1,3-dioxime Exhibits MIC 43.9–88.5 μg/mL, Comparable to Hexamethyl-1,3,5-trione but Superior to 1,3-Cyclohexanedione

In a comparative study against six foodborne bacterial strains (Listeria monocytogenes, Salmonella typhimurium, Shigella flexneri, S. sonnei, Staphylococcus intermedius, S. aureus), 1,2,3-cyclohexanetrione-1,3-dioxime demonstrated MIC values of 43.9–88.5 μg/mL, identical to those of 2,2,4,4,6,6-hexamethyl-1,3,5-cyclohexanetrione and approximately 2-fold less potent than the lead compound leptospermone (MIC 23.6–69.7 μg/mL) . Critically, 1,3-cyclohexanedione and 5,5-dimethyl-1,3-cyclohexanedione showed no reported antimicrobial activity in the same assay, highlighting that the 1,2,3-trione scaffold (or its dioxime derivative) is essential for activity among the cyclohexanedione-derived series . This establishes the 1,2,3-trione framework as a minimum pharmacophoric requirement within this structural class.

Antimicrobial Food Preservative Structure-Activity Relationship

Comparative Trioxime vs. vic-Dioxime Metal Complexation: 5-Methyl-1,2,3-cyclohexanetrione Trioxime vs. Nioxime and Dimethylglyoxime

A systematic comparative study of 5-methyl-1,2,3-cyclohexanetrionetrioxime with nioxime (1,2-cyclohexanedionedioxime) and dimethylglyoxime evaluated dissociation constants (pKa) of the free reagents and formation constants of their copper(II) complexes using spectrophotometric and potentiometric methods . While the full numerical data table is behind a paywall, the study established that the trioxime scaffold introduces a third chelating arm that alters both acid-base behavior and metal-binding thermodynamics relative to the two-arm dioxime systems . This provides a class-level precedent that the unsubstituted 1,2,3-cyclohexanetrione trioxime will similarly exhibit thermodynamic parameters distinct from nioxime or dimethylglyoxime, a critical consideration when selecting a chelating agent for metal-selective extractions where binding affinity must be tuned to a specific metal ion.

Dissociation Constants Formation Constants Copper Complexes

Procurement-Relevant Application Scenarios for 1,2,3-Cyclohexanetrione and Its Trioxime Derivative


Development of Multi-Metal Spectrophotometric Screening Panels Using a Single Trioxime Reagent

Based on the demonstrated reactivity of 1,2,3-cyclohexanetrione trioxime with Co(II), Ni(II), Fe, and Cu , laboratories developing cost-efficient water-quality or process-stream monitoring kits can procure the single trioxime reagent in place of separate metal-specific colorimetric reagents (e.g., dimethylglyoxime for Ni, nitroso-R salt for Co). The 1–4 ppm working range for cobalt and the favorable reagent blank at 400 nm provide a validated starting point for method development.

Rhodium Recovery and Analytical Determination via Unique Trioxime Stoichiometry

The distinct Rh(III):trioxime stoichiometry of 1:1–1:1.5, compared to 1:2 for nioxime and related dioximes , positions the trioxime as a candidate for rhodium extraction from spent catalysts or electronic waste. The lower ligand-to-metal ratio may reduce reagent mass requirements per gram of recovered rhodium, an economically significant factor given the high cost of specialty oxime ligands.

Synthesis of Unsymmetrical Mixed-Oxime Ligands via Regioselective Deoximation

The preferential hydrolysis of the position-2 oxime in 0.5–1.0 M HClO₄ while preserving the 1- and 3-oxime groups enables the stepwise construction of ligands bearing two different oxime functionalities (e.g., one side functionalized as a furazan, the other retained as a free oxime). This is not achievable from nioxime, which has only two equivalent oxime sites. Synthetic chemistry groups focused on ligand design should procure the parent trione specifically for this sequential derivatization capability.

Antimicrobial Preservative Candidate Identification Through Structure-Activity Screening

With MIC values of 43.9–88.5 μg/mL against six foodborne pathogens, the 1,2,3-cyclohexanetrione-1,3-dioxime derivative matches the potency of the more structurally complex hexamethyl-1,3,5-trione while being synthetically simpler to access . Importantly, 1,3-cyclohexanedione and 5,5-dimethyl-1,3-cyclohexanedione were inactive , establishing that the vicinal tricarbonyl motif is a critical activity determinant. Natural product and food-safety research groups screening for new preservative leads should include the 1,2,3-trione scaffold in their compound libraries rather than defaulting to 1,3-diones.

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